2,4-Dibenzyltoluene
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Overview
Description
2,4-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons. It is primarily used as a heat transfer oil in industrial settings and as a liquid organic hydrogen carrier (LOHC) due to its ability to store hydrogen efficiently . The compound is known for its stability and low flammability, making it a safe and effective medium for hydrogen storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyltoluene involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,4-dibenzyltoluene, which is used as a hydrogen storage medium.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohol and benzaldehyde derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrogenation: Typically carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
Hydrogenation: Perhydro-2,4-dibenzyltoluene.
Oxidation: Benzyl alcohol and benzaldehyde derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in biological hydrogen storage systems.
Medicine: Explored for its potential in drug delivery systems due to its stability and low toxicity.
Industry: Widely used as a heat transfer oil and in hydrogen storage applications.
Mechanism of Action
The mechanism of action of 2,4-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen to form perhydro-2,4-dibenzyltoluene, which can then release hydrogen under specific conditions. The process is catalyzed by metal catalysts such as palladium or ruthenium, which facilitate the hydrogenation and dehydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
- 3,5-Dibenzyltoluene
- (Benzyl)benzyltoluene
Uniqueness
2,4-Dibenzyltoluene is unique due to its specific hydrogen storage capacity and stability. Compared to its isomers, it offers a balanced combination of hydrogen storage efficiency and ease of synthesis . Its low flammability and liquid state at room temperature make it a safer alternative for hydrogen storage compared to gaseous hydrogen .
Properties
CAS No. |
94871-33-7 |
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Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,4-dibenzyl-1-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(14-18-8-4-2-5-9-18)16-21(17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChI Key |
VHDODGPPIRLFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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